

[Des-Tyr1]-Met-Enkephalin stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: [Des-Tyr1]-Met-Enkephalin

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Technical Support Center: [Des-Tyr1]-Met-Enkephalin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **[Des-Tyr1]-Met-Enkephalin**.

Frequently Asked Questions (FAQs) What is [Des-Tyr1]-Met-Enkephalin?

[Des-Tyr1]-Met-Enkephalin is a tetrapeptide, meaning it is composed of four amino acid residues: Glycyl-Glycyl-Phenylalanyl-Methionine (Gly-Gly-Phe-Met). It is a degradation product of the endogenous opioid peptide Met-Enkephalin (Tyr-Gly-Gly-Phe-Met), from which it differs by the absence of the N-terminal tyrosine residue.[1][2][3][4] This structural difference significantly impacts its biological activity, as the N-terminal tyrosine is crucial for binding to opioid receptors.

What are the primary stability concerns for [Des-Tyr1]-Met-Enkephalin?

Like most peptides, the stability of **[Des-Tyr1]-Met-Enkephalin** is susceptible to several factors:



- Enzymatic Degradation: As a peptide, it can be cleaved by various proteases and peptidases present in biological samples. The parent compound, Met-Enkephalin, is known to be rapidly metabolized by enzymes such as aminopeptidase N (APN), neutral endopeptidase (NEP), and dipeptidyl peptidase 3 (DPP3).
- pH-dependent Hydrolysis: The peptide bonds are susceptible to hydrolysis, particularly at non-optimal pH values.
- Oxidation: The methionine residue in the sequence is prone to oxidation, which can alter the peptide's structure and function.
- Temperature: Higher temperatures accelerate both chemical and enzymatic degradation processes.
- Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can lead to peptide degradation and aggregation.

How should lyophilized [Des-Tyr1]-Met-Enkephalin be stored?

For optimal stability, lyophilized **[Des-Tyr1]-Met-Enkephalin** should be stored under the following conditions:

Parameter	Recommended Condition	Rationale
Temperature	-20°C for short-term storage; -80°C for long-term storage.	Lower temperatures significantly slow down chemical degradation pathways.
Environment	In a desiccator or a container with a desiccant.	Peptides can be hygroscopic, and absorbing moisture can accelerate degradation.
Light	Protected from light (e.g., in an amber vial or a dark container).	To prevent photodegradation of the amino acid residues.



What is the recommended procedure for reconstituting lyophilized [Des-Tyr1]-Met-Enkephalin?

Proper reconstitution is critical to maintaining the integrity of the peptide. Follow these steps:

- Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold peptide.
- Solvent Selection: The choice of solvent will depend on the experimental requirements. For general use, sterile, distilled water or a buffer with a pH between 5 and 6 is recommended.
 For peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO or acetonitrile can be used initially, followed by dilution with the aqueous buffer.
- Dissolution: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.
- Aliquoting and Storage: Once dissolved, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.

What is the expected stability of [Des-Tyr1]-Met-Enkephalin in solution?

The stability of peptides in solution is significantly lower than in the lyophilized state. While specific quantitative data for **[Des-Tyr1]-Met-Enkephalin** is limited, data from its parent compound, Met-Enkephalin, can provide some guidance. Met-Enkephalin has a very short half-life in biological fluids, on the order of minutes, due to rapid enzymatic degradation.



Condition	Estimated Half-Life	Notes
In Cerebrospinal Fluid (37°C, pH 7.4)	~26 minutes (for Met- Enkephalin)[5]	This provides an estimate of stability in a biological matrix.
Aqueous Buffer (pH 5-6, -20°C)	Weeks to months	Stability is greatly enhanced at lower temperatures and slightly acidic pH. Avoid repeated freeze-thaw cycles.
Aqueous Buffer (pH 5-6, 4°C)	Days to a week	Suitable for short-term storage of working solutions.

Note: This data is extrapolated from studies on Met-Enkephalin and general peptide stability principles. It is highly recommended to perform a stability study for your specific experimental conditions.

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected activity in biological assays.



Possible Cause	Troubleshooting Step
Peptide Degradation	- Ensure proper storage of both lyophilized powder and reconstituted solutions Prepare fresh solutions for each experiment Avoid multiple freeze-thaw cycles by aliquoting stock solutions Consider the stability of the peptide in your specific assay buffer and at the assay temperature.
Incorrect Concentration	 Verify the concentration of your stock solution using a quantitative method like HPLC or a colorimetric peptide assay. Ensure accurate pipetting and dilution.
Oxidation of Methionine	- If oxidation is suspected, consider preparing solutions in degassed buffers Store solutions under an inert gas (e.g., argon or nitrogen).
Adsorption to Labware	- Peptides can adsorb to plastic and glass surfaces. Using low-adsorption microcentrifuge tubes can help mitigate this.

Problem: Unexpected peaks in HPLC analysis.

Possible Cause	Troubleshooting Step
Degradation Products	- Compare the chromatogram to a freshly prepared standard Degradation can lead to the appearance of smaller peptide fragments or modified peptides (e.g., oxidized methionine).
Peptide Aggregation	- Aggregates may appear as broad or early- eluting peaks Try sonicating the sample briefly before injection Ensure the peptide is fully dissolved in the mobile phase.
Contamination	- Ensure all solvents and vials are clean Run a blank injection of the mobile phase to check for system contamination.



Experimental Protocols

Protocol: Assessing the Stability of [Des-Tyr1]-Met-Enkephalin using HPLC

This protocol provides a general framework for determining the stability of **[Des-Tyr1]-Met-Enkephalin** under specific conditions (e.g., different pH, temperature, or in the presence of biological matrices).

- 1. Materials:
- [Des-Tyr1]-Met-Enkephalin
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Buffers of desired pH (e.g., phosphate buffer, citrate buffer)
- Reverse-phase HPLC column (e.g., C18, 3.5-5 μm particle size, 100-150 Å pore size)
- HPLC system with UV detector
- · Thermostated incubator or water bath
- Microcentrifuge tubes
- 2. Procedure:
- Preparation of Stock Solution:
 - Accurately weigh a known amount of lyophilized [Des-Tyr1]-Met-Enkephalin and dissolve
 it in an appropriate solvent (e.g., sterile water with 0.1% TFA) to a final concentration of 1
 mg/mL.
- Preparation of Stability Samples:



- Dilute the stock solution into the different buffers or matrices to be tested to a final concentration of, for example, 100 μg/mL.
- Prepare several aliquots for each condition to be tested at different time points.

Incubation:

- Incubate the samples at the desired temperature(s).
- At each specified time point (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot from each condition.
- Immediately stop any potential degradation by adding an equal volume of a quenching solution (e.g., 1% TFA in ACN) and store at -20°C until HPLC analysis.

HPLC Analysis:

- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A typical gradient for a small peptide would be a linear gradient from 5% to 50%
 Mobile Phase B over 20-30 minutes. This should be optimized for the best separation of the parent peptide from any degradation products.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 214 nm or 280 nm (214 nm is generally better for peptides without tryptophan or tyrosine).
- Injection Volume: 20 μL

Data Analysis:

- Integrate the peak area of the intact [Des-Tyr1]-Met-Enkephalin at each time point.
- Calculate the percentage of the peptide remaining at each time point relative to the initial time point (t=0).

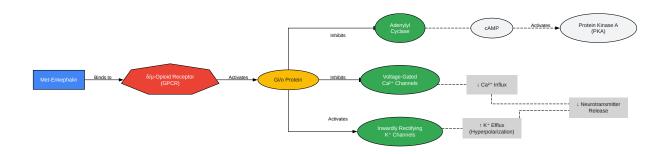


• Plot the percentage of remaining peptide versus time to determine the degradation kinetics. The half-life (t½) can be calculated from the degradation rate constant.

Visualizations

Met-Enkephalin Signaling Pathway

[Des-Tyr1]-Met-Enkephalin is a degradation product of Met-Enkephalin and has significantly reduced affinity for opioid receptors. The following diagram illustrates the canonical signaling pathway of Met-Enkephalin, which primarily acts through δ - and μ -opioid receptors.[6]



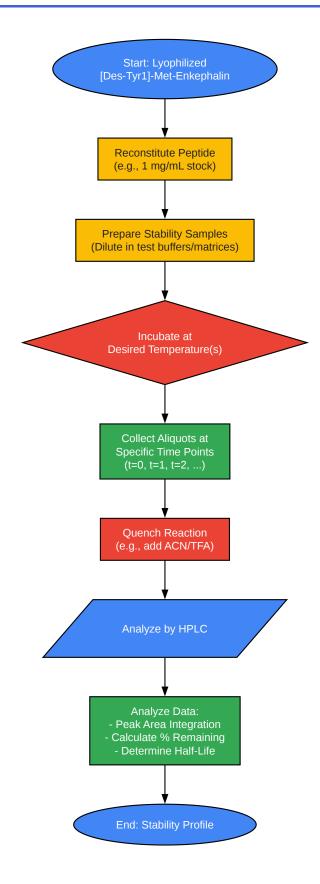
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Caption: Met-Enkephalin signaling cascade via G-protein coupled opioid receptors.

Experimental Workflow for Peptide Stability Analysis

The following diagram outlines the logical flow of an experiment to determine the stability of **[Des-Tyr1]-Met-Enkephalin**.





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Caption: Workflow for assessing the stability of [Des-Tyr1]-Met-Enkephalin.



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- To cite this document: BenchChem. [[Des-Tyr1]-Met-Enkephalin stability and proper storage conditions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671300#des-tyr1-met-enkephalin-stability-and-proper-storage-conditions]

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